molecular formula C10H7ClFN3 B1462237 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine CAS No. 898805-58-8

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine

Cat. No. B1462237
CAS RN: 898805-58-8
M. Wt: 223.63 g/mol
InChI Key: FMMZUDJUYCVRBX-UHFFFAOYSA-N
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Description

“2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C10H7ClFN3 . It is a pyrimidine derivative, which is a class of compounds that contain a wide range of pharmacological effects .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a chloro group and a fluorophenyl group attached to the pyrimidine ring .

Scientific Research Applications

Antitumor Properties

The compound has also been involved in the synthesis of novel derivatives with antitumor properties. A study synthesized new derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones and conducted antitumor screening. Among the derivatives, two compounds showed notable antitumor activities against 60 human tumor cell lines (Becan & Wagner, 2008).

Synthesis as Intermediate for Antitumor Drugs

Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, synthesized from 6-chloropyrimidine-4-amine, is an important intermediate for many antitumor drugs and is widely used in small molecular inhibitors of anti-tumor (Gan et al., 2021).

Building Block for Nitrogen Heterocyclic Compounds

The compound has been used as a building block for constructing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines. These synthesized compounds have shown biological activity, making them significant in the development of potential therapeutic agents (Farouk et al., 2021).

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of new heterocyclic compounds, with a study detailing the use of palladium catalysts in the Buchwald-Hartwig amination to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. These derivatives were obtained in moderate to good yields and could be widely employed for preparing new heterocyclic compounds (El-Deeb et al., 2008).

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, this compound may interact with other biomolecules such as nucleic acids, affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. For instance, its interaction with acetyl-CoA carboxylase can influence fatty acid synthesis and degradation, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, its distribution in lipid-rich tissues may enhance its effects on lipid metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

2-chloro-N-(3-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-10-13-5-4-9(15-10)14-8-3-1-2-7(12)6-8/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMZUDJUYCVRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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